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Compound of Interest

Compound Name:
Tert-butyl 3-

bromobenzylcarbamate

Cat. No.: B061532 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyl N-[(3-bromophenyl)methyl]carbamate, a member of the carbamate family, is a

valuable intermediate in organic synthesis. Its structure incorporates a Boc (tert-

butoxycarbonyl) protecting group attached to the nitrogen of (3-bromophenyl)methanamine.

This strategic placement of the Boc group allows for the modulation of the amine's reactivity,

making it a versatile building block in the synthesis of more complex molecules, particularly in

the realm of medicinal chemistry and drug discovery. The presence of the bromine atom on the

phenyl ring provides a reactive handle for various cross-coupling reactions, further expanding

its synthetic utility.

Chemical and Physical Properties
A comprehensive summary of the key physical and chemical properties of tert-butyl N-[(3-

bromophenyl)methyl]carbamate is presented below. These properties are crucial for its

handling, characterization, and application in experimental settings.
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Property Value Source

IUPAC Name

tert-butyl N-[(3-

bromophenyl)methyl]carbamat

e

PubChem

Molecular Formula C₁₂H₁₆BrNO₂ PubChem

Molecular Weight 286.16 g/mol PubChem

Appearance White to off-white solid
Generic observation for similar

compounds

Solubility

Soluble in organic solvents

such as dichloromethane, ethyl

acetate, and methanol.

General knowledge of

carbamates

Synthesis
While a specific, detailed experimental protocol for the synthesis of tert-butyl N-[(3-

bromophenyl)methyl]carbamate is not readily available in peer-reviewed literature, a general

and reliable method can be adapted from standard procedures for the N-protection of amines.

The most common approach involves the reaction of (3-bromophenyl)methanamine with di-tert-

butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol: N-Boc Protection of (3-
bromophenyl)methanamine
Materials:

(3-bromophenyl)methanamine

Di-tert-butyl dicarbonate (Boc₂O)

A suitable base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic

system of water and an organic solvent)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

Dissolve (3-bromophenyl)methanamine in the chosen solvent in a round-bottom flask.

Add the base to the solution.

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same

solvent to the reaction mixture at room temperature or 0 °C.

Stir the reaction mixture at room temperature for a period of 2 to 12 hours, monitoring the

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

If using a water-miscible solvent, remove it under reduced pressure. If using a water-

immiscible solvent, proceed to the extraction step.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and hexanes as the eluent to afford pure tert-butyl N-[(3-

bromophenyl)methyl]carbamate.

Logical Workflow for Synthesis
The synthesis of tert-butyl N-[(3-bromophenyl)methyl]carbamate follows a straightforward

logical workflow, as depicted in the diagram below.
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Reactants

Process

Product

(3-bromophenyl)methanamine

Reaction in a suitable solvent (e.g., DCM)

Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Et₃N)

Work-up (Quenching and Extraction)

Purification (Column Chromatography)

Tert-butyl N-[(3-bromophenyl)methyl]carbamate

Click to download full resolution via product page

A logical workflow for the synthesis of tert-butyl N-[(3-bromophenyl)methyl]carbamate.

Spectroscopic Data
While a complete set of authenticated spectra for tert-butyl N-[(3-

bromophenyl)methyl]carbamate is not available, the expected spectroscopic data can be

predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.45 Singlet 9H
tert-butyl group

protons (-C(CH₃)₃)

~4.25 Doublet 2H
Methylene protons (-

CH₂-NH-)

~4.90 Broad singlet 1H Amine proton (-NH-)

~7.15-7.45 Multiplet 4H Aromatic protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum is expected to exhibit the following signals:

Chemical Shift (δ, ppm) Assignment

~28.5 tert-butyl methyl carbons (-C(CH₃)₃)

~44.5 Methylene carbon (-CH₂-NH-)

~79.5
Quaternary carbon of the tert-butyl group (-

C(CH₃)₃)

~122.5 Brominated aromatic carbon (C-Br)

~126.0 - ~131.0 Aromatic carbons (CH)

~141.0
Aromatic carbon attached to the methylene

group (C-CH₂)

~156.0 Carbonyl carbon of the carbamate group (C=O)

IR (Infrared) Spectroscopy
The IR spectrum will likely display characteristic absorption bands corresponding to the

functional groups present in the molecule:
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Wavenumber (cm⁻¹) Vibration Functional Group

~3350 N-H stretch Amine

~2970 C-H stretch
Aliphatic (tert-butyl and

methylene)

~1690 C=O stretch Carbonyl (carbamate)

~1520 N-H bend Amine

~1160 C-O stretch Carbamate

Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285 and 287 with

an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

A significant fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 229

and 231. Another common fragmentation would be the loss of the Boc group, leading to the (3-

bromophenyl)methanaminium ion at m/z 184 and 186.

Applications in Drug Development
Tert-butyl N-[(3-bromophenyl)methyl]carbamate serves as a key building block in the synthesis

of various pharmaceutically active compounds. The Boc-protected amine allows for selective

reactions at other positions of the molecule, while the bromo-substituent is a versatile handle

for introducing molecular diversity through cross-coupling reactions such as Suzuki, Heck, and

Sonogashira couplings.

While specific signaling pathways directly modulated by this compound are not documented, its

role as a synthetic intermediate implies its contribution to the creation of molecules that may

target a wide range of biological pathways. For instance, carbamate-containing molecules are

known to act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-

protein interactions.

The general workflow for utilizing such a building block in a drug discovery program is outlined

below.
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Tert-butyl N-[(3-bromophenyl)methyl]carbamate

Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Heck)

Deprotection of Boc Group

Further Derivatization of the Amine

Library of Analogues

Biological Screening (e.g., Enzyme Assays, Cell-based Assays)

Lead Compound Identification

Click to download full resolution via product page

General workflow for the use of tert-butyl N-[(3-bromophenyl)methyl]carbamate in drug
discovery.

Conclusion
Tert-butyl N-[(3-bromophenyl)methyl]carbamate is a synthetically important molecule with

significant potential in the field of medicinal chemistry. Its well-defined structure and the

presence of versatile functional groups make it an ideal starting material for the construction of
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complex organic molecules with potential therapeutic applications. Further research into the

biological activities of its derivatives is warranted to fully explore its potential in drug discovery

and development.

To cite this document: BenchChem. [Technical Guide: Tert-butyl N-[(3-
bromophenyl)methyl]carbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061532#iupac-name-for-tert-butyl-3-
bromobenzylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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